molecular formula C20H18FN3O4 B11312073 2-{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone

2-{2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone

Cat. No.: B11312073
M. Wt: 383.4 g/mol
InChI Key: NUBJQXHGHQWYHZ-UHFFFAOYSA-N
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Description

2-{2-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]Phenoxy}-1-(Morpholin-4-yl)Ethan-1-one is a complex organic compound featuring a fluorophenyl group, an oxadiazole ring, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]Phenoxy}-1-(Morpholin-4-yl)Ethan-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 4-fluorobenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with Phenol: The oxadiazole intermediate is then coupled with a phenol derivative using a suitable coupling agent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Morpholine Group: The final step involves the reaction of the phenoxy intermediate with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety.

    Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenyl group.

    Substitution: The phenoxy group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to partially or fully reduced forms of the oxadiazole ring.

Scientific Research Applications

2-{2-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]Phenoxy}-1-(Morpholin-4-yl)Ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its properties could be exploited in the development of new materials with specific electronic or photonic characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-{2-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]Phenoxy}-1-(Morpholin-4-yl)Ethan-1-one involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group are likely to play crucial roles in binding to enzymes or receptors, while the morpholine moiety may enhance solubility and bioavailability. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroacetophenone: Shares the fluorophenyl group but lacks the oxadiazole and morpholine moieties.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorophenyl group and a heterocyclic ring but differs in overall structure.

Uniqueness

2-{2-[5-(4-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]Phenoxy}-1-(Morpholin-4-yl)Ethan-1-one is unique due to its combination of a fluorophenyl group, an oxadiazole ring, and a morpholine moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H18FN3O4

Molecular Weight

383.4 g/mol

IUPAC Name

2-[2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-morpholin-4-ylethanone

InChI

InChI=1S/C20H18FN3O4/c21-15-7-5-14(6-8-15)20-22-19(23-28-20)16-3-1-2-4-17(16)27-13-18(25)24-9-11-26-12-10-24/h1-8H,9-13H2

InChI Key

NUBJQXHGHQWYHZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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